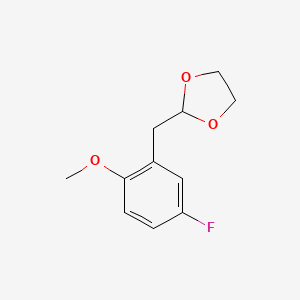

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene

Description

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene is a benzene derivative featuring three distinct substituents:

- Fluorine at position 5, contributing electron-withdrawing effects and enhancing metabolic stability.

- Methoxy group at position 2, offering steric bulk and moderate electron-donating properties.

- 1,3-Dioxolan-2-ylmethyl group, a cyclic ketal that improves solubility and influences molecular packing through hydrogen bonding .

Properties

IUPAC Name |

2-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-13-10-3-2-9(12)6-8(10)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQBLWQHXZHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645890 | |

| Record name | 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-22-3 | |

| Record name | 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with 1,2-dioxolane in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

Key Insights :

Core Structure Variations: Benzene vs. Heterocycles

Key Insights :

Functional Group Impact on Physicochemical Properties

Key Insights :

- Boronate esters introduce hydrolytic instability compared to dioxolanes .

Biological Activity

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by a unique dioxolane ring structure combined with a fluorinated aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name: 2-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane

- CAS Number: 898785-22-3

- Molecular Formula: C11H13FO3

- Molecular Weight: 212.22 g/mol

The compound features a dioxolane ring that enhances its chemical reactivity and potential biological interactions. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological activity.

The biological activity of 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity or receptor binding, resulting in various physiological effects.

Anticancer Activity

Research indicates that compounds similar to 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene exhibit significant anticancer properties. For instance, studies have shown that related fluorinated compounds can inhibit the proliferation of cancer cells, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism often involves the intracellular release of active metabolites that interfere with nucleic acid synthesis.

Antimicrobial Properties

In addition to anticancer effects, preliminary studies suggest potential antimicrobial activity. The compound's structural features may enhance its ability to penetrate bacterial membranes or inhibit key metabolic pathways in pathogens.

Synthesis and Evaluation of Biological Activity

A notable study synthesized several analogues of fluorinated compounds, including 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene, and evaluated their biological activity against various cancer cell lines. The findings indicated that these compounds exhibited potent growth inhibition, suggesting their potential as therapeutic agents .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.